Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-propan-2-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S2/c1-6(2)15(11,12)7-4-8(14-5-7)9(10)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPWXEBWPFNBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384845 | |
| Record name | methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-45-6 | |
| Record name | Methyl 4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Isopropylsulfonyl Chloride
The most common approach involves reacting 4-mercaptothiophene-2-carboxylic acid with isopropylsulfonyl chloride under basic conditions. Triethylamine or pyridine is employed to scavenge HCl, facilitating the nucleophilic displacement of the thiol group.
Reaction Conditions
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
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Temperature: 0–25°C
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Catalyst: None required; reaction proceeds via SN2 mechanism
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Yield: 70–85%
Mechanistic Insight
The thiolate anion attacks the electrophilic sulfur in isopropylsulfonyl chloride, forming a sulfonate intermediate. Steric hindrance from the isopropyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.
Oxidation of Thiophene Sulfides
Alternative routes oxidize 4-(isopropylthio)thiophene-2-carboxylic acid using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This method avoids handling sulfonyl chlorides but requires stringent control over oxidation states.
Optimization Parameters
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Oxidizing Agent: mCPBA in stoichiometric excess (1.2–1.5 equiv)
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Solvent: Chloroform or ethyl acetate
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Reaction Time: 4–6 hours at 0°C
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Yield: 60–75%
Challenges
Over-oxidation to sulfones is mitigated by low-temperature conditions and gradual addition of the oxidant.
Esterification Techniques for Carboxylate Formation
Fischer Esterification
The carboxylic acid intermediate is refluxed with methanol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid (PTSA).
Protocol
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Molar Ratio: 1:10 (acid:methanol)
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Catalyst: 1–2% H₂SO₄
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Temperature: 65–70°C (reflux)
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Duration: 6–8 hours
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Yield: >90%
Workup
Excess methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over MgSO₄ and concentrated.
Steglich Esterification
For acid-sensitive substrates, carbodiimide-mediated esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred.
Conditions
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Activator: DCC (1.1 equiv), DMAP (0.1 equiv)
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Solvent: Dry dimethylformamide (DMF)
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Temperature: Room temperature (25°C)
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Yield: 80–88%
Advantages
Avoids acidic conditions, preserving substrates prone to decomposition.
Industrial Production and Process Optimization
Scale-up synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes.
Key Innovations
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Catalyst Recycling: Immobilized Lewis acids (e.g., AlCl₃ on silica) enable reuse across multiple batches.
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Solvent Recovery: Distillation systems reclaim >95% of dichloromethane and THF.
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Purity Standards: In-process controls (IPC) via HPLC ensure intermediates meet >98% purity before proceeding.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
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δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃)
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δ 3.85 (s, 3H, COOCH₃)
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δ 4.25–4.35 (m, 1H, isopropyl CH)
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δ 7.45 (s, 1H, thiophene H-5)
IR (KBr)
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1725 cm⁻¹ (C=O stretch)
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1350 cm⁻¹ and 1150 cm⁻¹ (SO₂ asymmetric and symmetric stretches)
Mass Spectrometry
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HRMS (ESI+): m/z calcd for C₉H₁₂O₄S₂ [M+H]⁺: 272.0215; found: 272.0218.
Purity Assessment
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HPLC: C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Retention time: 5.2 min.
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Melting Point: 123–124°C (lit. 123°C).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
Pharmaceutical Development
This compound is being investigated for its potential biological activities, including:
- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Effects : The presence of the pyrrole moiety may contribute to neuroprotective properties, making it a candidate for further investigation in neuropharmacology.
Material Science
The compound is also explored in the development of advanced materials such as organic semiconductors and conductive polymers. Its unique electronic properties are beneficial for applications in organic electronics and sensor technologies.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce inflammation markers in vitro. The compound effectively inhibited the production of pro-inflammatory cytokines in human cell lines, indicating its potential utility in treating chronic inflammatory conditions.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties revealed that this compound could protect neuronal cells from oxidative stress-induced damage. The study highlighted its mechanism involving the modulation of cellular signaling pathways associated with neuroprotection, suggesting further exploration for neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Variations in Sulfonyl Substituents
The isopropylsulfonyl group at position 4 distinguishes this compound from analogs with alternative sulfonyl substituents:
- This compound (CAS 175201-73-7) shares the 2-carboxylate and 4-sulfonyl motif but includes an amino group at position 3, which may alter reactivity in nucleophilic substitutions .
Substituent Variations at Position 3
- Methyl 3-Chloro-4-(Isopropylsulfonyl)Thiophene-2-Carboxylate (CAS 175201-99-7) : The chloro group at position 3 enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the unsubstituted parent compound .
- Methyl 3-Iodo-4-(Isopropylsulfonyl)Thiophene-2-Carboxylate (CAS 175201-88-4) : The iodo substituent enables participation in Ullmann or Suzuki-Miyaura reactions, offering versatility in synthetic applications .
- Amino-Substituted Analogs (e.g., PI-29233): The 3-amino group (as in 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid) introduces hydrogen-bonding capacity, which is critical for target binding in drug design .
Carboxylic Acid vs. Ester Derivatives
- 3-Amino-4-(Isopropylsulfonyl)Thiophene-2-Carboxylic Acid (PI-29233): The free carboxylic acid (vs. methyl ester) increases polarity, improving aqueous solubility but reducing cell membrane permeability .
- Methyl 3-Amino-4-Methylthiophene-2-Carboxylate: Lacking the sulfonyl group, this compound exhibits simpler pharmacokinetics but reduced electrophilic character .
Biological Activity
Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a thiophene ring, which is known for its role in various biological activities. The presence of the isopropylsulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including melanoma and pancreatic cancer.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound using the MTT assay on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 12.5 | Induction of apoptosis via caspase activation |
| PANC-1 (Pancreatic) | 15.0 | Cell cycle arrest in G0/G1 phase |
| K562 (Leukemia) | 10.0 | ROS accumulation leading to apoptosis |
The compound exhibited a dose-dependent response, with lower IC50 values indicating higher potency against these cell lines. The mechanism primarily involved apoptosis induction, as evidenced by increased caspase-3 activity and alterations in mitochondrial membrane potential.
Antimicrobial Activity
This compound also demonstrated promising antimicrobial properties. A series of experiments were conducted to assess its efficacy against various bacterial strains.
Antimicrobial Testing Results
Table 2 summarizes the minimum inhibitory concentration (MIC) values obtained from antimicrobial assays.
| Bacterial Strain | MIC (µg/mL) | Positive Control | Control MIC |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin | 4 |
| Escherichia coli | 16 | Ciprofloxacin | 8 |
| Mycobacterium tuberculosis | 10 | Isoniazid | 10 |
These findings suggest that this compound possesses significant antimicrobial activity, particularly against Mycobacterium tuberculosis, with MIC values comparable to established antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thiophene ring or the sulfonyl group can influence both potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Effects : The introduction of various alkyl groups at the para position significantly enhanced anticancer activity.
- Hydrophobic Interactions : Compounds with larger hydrophobic substituents showed improved binding affinity to target proteins involved in cancer progression.
- Inhibition Mechanisms : The compound's ability to induce oxidative stress was linked to its structural characteristics, particularly the electron-withdrawing nature of the sulfonyl group.
Q & A
Q. How can researchers optimize the synthesis of Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of a thiophene precursor followed by esterification. Key steps include:
- Sulfonation : Use isopropylsulfonyl chloride under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
- Esterification : Employ methanol in the presence of a catalytic acid (e.g., H₂SO₄) for ester formation. Optimize reaction time and temperature to avoid hydrolysis of the sulfonyl group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of sulfonation and ester groups. Compare chemical shifts with analogous compounds (e.g., methyl 4-(chlorosulfonyl)thiophene-2-carboxylate) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for the sulfonyl and ester moieties .
- IR Spectroscopy : Identify characteristic bands for sulfonyl (S=O, ~1350 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Methodological Answer :
- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation from sulfonyl chlorides and acidic catalysts .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., methanol, SO₂ byproducts) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents for incineration .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the sulfonyl group. The isopropylsulfonyl moiety is electron-withdrawing, directing nucleophiles to the 5-position of the thiophene ring .
- Molecular Dynamics Simulations : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics using tools like GROMACS .
- Validation : Compare computational results with experimental data (e.g., Hammett σ values for substituent effects) .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by thiophene ring protons .
- X-ray Crystallography : Confirm regiochemistry if NMR data is ambiguous (e.g., distinguishing 4- vs. 5-substituted isomers) .
- Batch Analysis : Compare multiple synthesis batches to identify impurities (e.g., residual isopropylsulfonic acid) via LC-MS .
Q. How can researchers evaluate the ecological toxicity of this compound?
- Methodological Answer :
- OECD Guidelines : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays .
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess persistence in aquatic environments .
- QSAR Modeling : Predict bioaccumulation potential using logP values and fragment-based models (e.g., EPI Suite) .
Q. What catalytic systems enable regioselective functionalization of this compound for drug discovery?
- Methodological Answer :
- Palladium Catalysis : Use Pd(PPh₃)₄ with aryl halides for Suzuki-Miyaura coupling at the 5-position of the thiophene ring .
- Photoredox Catalysis : Employ Ru(bpy)₃Cl₂ under blue light to achieve C-H activation at the 3-position .
- Enzymatic Methods : Lipases (e.g., Candida antarctica) can selectively hydrolyze the ester group without affecting the sulfonyl moiety .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
